molecular formula C5H3N5 B13111191 Pyrimido[5,4-d][1,2,3]triazine CAS No. 254-83-1

Pyrimido[5,4-d][1,2,3]triazine

Cat. No.: B13111191
CAS No.: 254-83-1
M. Wt: 133.11 g/mol
InChI Key: QNQCJTHZJJOUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[5,4-d][1,2,3]triazine: is a heterocyclic compound that consists of a fused ring system containing both pyrimidine and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of pyrimido[5,4-d][1,2,3]triazine and its derivatives involves interaction with various molecular targets and pathways. For instance, certain derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Pyrimido[5,4-d][1,2,3]triazine is unique due to its specific ring structure, which allows for diverse chemical modifications and the formation of various bioactive derivatives. Its ability to undergo multiple types of chemical reactions and its broad-spectrum biological activities make it a valuable compound in medicinal chemistry .

Biological Activity

Pyrimido[5,4-d][1,2,3]triazine is a fused heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and hypoglycemic effects, supported by case studies and research findings.

This compound features a unique ring structure that influences its interaction with biological macromolecules. The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for various biological pathways. For instance, certain derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents.

  • Case Study 1 : A study demonstrated that this compound derivatives exhibited significant cytotoxic activity against various cancer cell lines. Notably, compounds showed stronger activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction via caspase activation and modulation of NF-κB signaling pathways .
  • Table 1: Anticancer Activity of this compound Derivatives
CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-710Induces apoptosis via caspase activation
2aMDA-MB-2318Inhibits NF-κB and promotes p53
12HeLa15Cytotoxicity through ROS generation

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties.

  • Case Study 2 : A series of synthesized pyrimido derivatives were evaluated for their antimicrobial activity against various bacterial and fungal strains. Some compounds demonstrated effectiveness comparable to established antibiotics against Staphylococcus aureus and Escherichia coli, with inhibition rates reaching up to 100% compared to controls .
  • Table 2: Antimicrobial Activity of this compound Derivatives
CompoundBacteria/FungiInhibition (%)
15aBacillus subtilis90
15fStaphylococcus aureus100
15jCandida albicans85

Hypoglycemic Effects

Another area of interest is the hypoglycemic activity of pyrimido derivatives.

  • Case Study 3 : Research identified a novel series of this compound-5,7-diamine-based compounds that exhibited oral glucose-lowering effects in ob/ob mice. These compounds showed non-selective inhibitory properties against protein tyrosine phosphatases such as PTP1B .

Properties

CAS No.

254-83-1

Molecular Formula

C5H3N5

Molecular Weight

133.11 g/mol

IUPAC Name

pyrimido[5,4-d]triazine

InChI

InChI=1S/C5H3N5/c1-5-4(7-3-6-1)2-8-10-9-5/h1-3H

InChI Key

QNQCJTHZJJOUGL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.